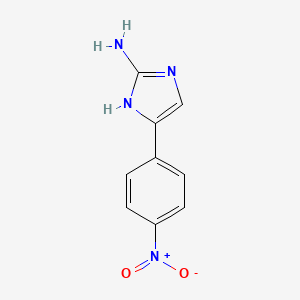

4-(4-nitrophenyl)-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-9-11-5-8(12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZNYQMDYLRHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287967 | |

| Record name | 5-(4-Nitrophenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60472-21-1 | |

| Record name | 5-(4-Nitrophenyl)-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60472-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Nitrophenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 4 Nitrophenyl 1h Imidazol 2 Amine

Retrosynthetic Analysis Strategies for the Imidazole-Amine Framework

A retrosynthetic approach to 4-(4-nitrophenyl)-1H-imidazol-2-amine reveals several key bond disconnections that lead to logical starting materials. The primary framework is the 2-aminoimidazole ring. A common disconnection strategy involves breaking the C4-C5 and N1-C5 bonds, which points towards precursors like an α-haloketone and a guanidine (B92328) derivative. Specifically, for the target molecule, this would involve 2-bromo-1-(4-nitrophenyl)ethan-1-one and guanidine. Another viable retrosynthetic pathway involves disconnecting the C2-N3 and C4-C5 bonds, suggesting a multi-component reaction strategy involving a 1,2-dicarbonyl compound, an aldehyde, and an amine source.

Exploration of Classical Imidazole (B134444) Synthesis Routes Applicable to this compound Precursors

Several classical methods for imidazole synthesis can be adapted to produce the precursors necessary for forming this compound.

Van Leusen Imidazole Synthesis Adaptations

The Van Leusen imidazole synthesis is a powerful method that typically involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction proceeds via a [3+2] cycloaddition to form the imidazole ring. tsijournals.com While the direct synthesis of a 2-aminoimidazole using this method is not standard, it can be adapted to create a substituted imidazole that can be later converted to the desired 2-amino derivative. For instance, one could envision a scenario where an appropriately substituted imidazole is synthesized and then subjected to amination at the C2 position. The flexibility of the Van Leusen reaction allows for the synthesis of various substituted imidazoles by choosing different aldehydes and amines to form the initial aldimine. organic-chemistry.orgwikipedia.orgtsijournals.com

Radziszewski Imidazole Synthesis Modifications

The Radziszewski imidazole synthesis is a classic multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole ring. wikipedia.orggoogle.comnih.gov This method is particularly relevant for the synthesis of this compound. In a modified approach, a 1,2-dicarbonyl compound can react with an aldehyde and an amine source to yield the desired imidazole. wikipedia.org For the target molecule, a plausible route would involve the reaction of a glyoxal (B1671930) derivative with 4-nitrobenzaldehyde (B150856) and a source of ammonia. The reaction conditions, such as solvent and temperature, can be optimized to improve the yield of the final product. google.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| 1,2-dicarbonyl | Aldehyde | Ammonia/Amine | Imidazole | wikipedia.org |

| Glyoxal | 4-nitrobenzaldehyde | Ammonia | 4-(4-nitrophenyl)-1H-imidazole | google.com |

Multi-Component Reaction Approaches for Imidazole Annulation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound in a single step. nih.gov These reactions combine three or more starting materials in a one-pot synthesis. nih.gov For the synthesis of 2-aminoimidazoles, MCRs involving α-haloketones, guanidines, and other components have been developed. mdpi.com Zirconium(IV) chloride has been shown to be an effective catalyst for three-component reactions of 2-aminoimidazoles, aldehydes, and isocyanides to generate fused imidazole systems. nih.govfrontiersin.org While not a direct synthesis of the target molecule, this highlights the potential of MCRs in building complex imidazole frameworks.

Modern Catalytic Approaches for this compound Synthesis

Modern organic synthesis has seen a surge in the use of catalytic methods, particularly those involving transition metals, to construct heterocyclic rings with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions for Imidazole Ring Formation

Transition metal-catalyzed reactions have emerged as a powerful tool for the synthesis of imidazoles and their derivatives. Palladium-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates have been successfully employed to construct 2-aminoimidazole products. acs.orgnih.gov This methodology allows for the formation of both a C-N and a C-C bond during the annulation step, providing rapid access to diversely substituted 2-aminoimidazoles. acs.orgnih.gov For the synthesis of this compound, this could involve the coupling of an N-propargyl guanidine with a 4-nitrophenyl triflate in the presence of a palladium catalyst.

| Catalyst | Reactant 1 | Reactant 2 | Product | Reference |

| Pd(OAc)2 | N-propargyl guanidine | Aryl triflate | 2-aminoimidazole | acs.orgnih.gov |

| Copper | 2-aminopyridines | Arylboronic acids | Imidazo[1,2-a]pyridines | beilstein-journals.org |

Copper-catalyzed reactions have also been utilized in the synthesis of related fused imidazole systems, such as imidazo[1,2-a]pyridines, through the coupling of 2-aminopyridines with various partners. beilstein-journals.org The principles of these catalytic cycles could potentially be adapted for the construction of the this compound scaffold.

Organocatalytic Strategies in Imidazole Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecular architectures. nih.govmdpi.com While specific organocatalytic routes to this compound are not extensively documented, the general principles of organocatalysis are broadly applicable to the synthesis of the 2-aminoimidazole core.

Common organocatalytic strategies for the formation of related heterocyclic systems often involve the use of small organic molecules like proline and its derivatives, or cinchona alkaloids. mdpi.comcam.ac.uk These catalysts can activate substrates through various modes, including iminium and enamine catalysis, to facilitate bond formation under mild conditions. nih.gov For instance, bifunctional organocatalysts that combine a Brønsted base with a hydrogen-bond donor have been successfully employed in reactions like the nitro-Mannich reaction, which is relevant for constructing molecules with nitro functionalities.

A plausible, though not yet reported, organocatalytic approach to this compound could involve the condensation of a suitable α-aminoketone precursor with cyanamide, where an organocatalyst could facilitate the key cyclization step. The development of such a methodology would be a valuable contribution to the field.

Photoredox Catalysis in the Preparation of Imidazole Derivatives

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive intermediates under exceptionally mild conditions. nih.govnih.govbeilstein-journals.org This strategy relies on photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes, leading to the formation of radical ions. nih.gov

Although the direct application of photoredox catalysis to the synthesis of this compound has not been specifically described in the literature, related transformations suggest its potential. For example, photoredox-catalyzed methods have been developed for the synthesis of α-amino acid amides through the addition of carbamoyl (B1232498) radicals to imines. organic-chemistry.org A similar strategy could conceivably be adapted for the construction of the 2-aminoimidazole ring system.

Furthermore, photoredox catalysis has been employed for the synthesis of other nitrogen-containing heterocycles. These reactions often proceed via radical intermediates, and the conditions are typically mild, offering a high degree of functional group tolerance. nih.gov The development of a photoredox-catalyzed synthesis of this compound would represent a significant advancement in the sustainable synthesis of this class of compounds.

Investigation of Reaction Mechanisms in the Formation of this compound

A thorough understanding of the reaction mechanism is crucial for the optimization of existing synthetic routes and the development of new, more efficient methods. The formation of the this compound core likely proceeds through a series of well-defined intermediates and transition states.

The classical synthesis of 2-aminoimidazoles often involves the condensation of an α-haloketone with guanidine. In the context of this compound, a key intermediate would be the initial adduct formed between 2-bromo-1-(4-nitrophenyl)ethan-1-one and guanidine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the imidazole ring.

In a related study on the synthesis of imidazo-1,4-oxazinone derivatives, the isolation of intermediate products was crucial in elucidating the reaction pathway. nih.gov Similar mechanistic investigations, potentially employing spectroscopic techniques such as NMR and mass spectrometry, would be invaluable for identifying the key intermediates in the formation of this compound. Computational studies could further aid in characterizing the transition state structures and their associated energies.

While specific kinetic and thermodynamic data for the synthesis of this compound are not available, studies on related systems, such as the synthesis of doped LiMn2O4 nanoparticles, demonstrate the methodology for deconvoluting multi-stage reactions and calculating thermodynamic functions using transition state theory. mdpi.com Applying these methods to the synthesis of this compound would involve monitoring the reaction progress under various conditions (e.g., temperature, concentration) to determine the reaction order, activation energy, and other kinetic parameters. Such data would be instrumental in optimizing reaction conditions to maximize yield and minimize reaction time.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The application of these principles to the synthesis of this compound is an important consideration for developing sustainable manufacturing processes.

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. researchgate.netnih.gov For the synthesis of related heterocyclic compounds, several solvent-free and environmentally benign solvent approaches have been reported.

For instance, a solvent-free synthesis of 2-(4-nitrophenyl)imidazoline was achieved by grinding the reactants with a catalytic amount of potassium ferrocyanide at room temperature. acgpubs.org This method offers advantages such as short reaction times, high yields, and simple work-up procedures.

Another green approach involves the use of deep eutectic solvents (DESs). A study on the synthesis of the related compound, 4-(4-nitrophenyl)oxazol-2-amine, demonstrated that using a DES as the reaction medium in combination with ultrasound irradiation significantly increased the reaction rate and product yield compared to conventional thermal methods. researchgate.net The use of water as a solvent is also a highly attractive green alternative. nih.gov

The following table summarizes the findings for the synthesis of a related oxazole (B20620) compound using a deep eutectic solvent.

| Method | Solvent | Time | Yield (%) | Crystallinity (%) |

|---|---|---|---|---|

| Thermal | Deep Eutectic Solvent | 3.5 h | 69 | 8.33 |

| Ultrasound | Deep Eutectic Solvent | 8 min | 90 | 21.12 |

Data adapted from a study on the synthesis of 4-(4-nitrophenyl)oxazol-2-amine. researchgate.net

Energy Efficiency and Atom Economy in Synthetic Protocols

The development of synthetic methodologies for pharmacologically relevant molecules like this compound is increasingly governed by the principles of green chemistry. Among these, energy efficiency and atom economy are critical metrics for evaluating the sustainability and industrial viability of a synthetic protocol. While specific studies detailing the energy consumption and atom economy for the synthesis of this compound are not extensively documented in publicly available literature, an analysis can be constructed based on common synthetic routes for analogous 2-aminoimidazole derivatives and established green chemistry principles. primescholars.comjocpr.comrsc.org

A prevalent method for the synthesis of the 2-amino-4-arylimidazole core involves the condensation of an α-haloketone with a guanidine-containing reagent. For this compound, a plausible pathway involves the reaction of 2-bromo-1-(4-nitrophenyl)ethan-1-one with guanidine hydrochloride.

Energy Efficiency:

The energy efficiency of a synthetic process is determined by the energy consumed to produce a given amount of the final product. This includes energy for heating, cooling, stirring, and solvent removal. Many traditional synthetic protocols for imidazole derivatives involve prolonged heating under reflux conditions, which is energy-intensive. niscpr.res.in For instance, the synthesis of related imidazole compounds often requires refluxing for several hours. niscpr.res.inwjbphs.com

Efforts to improve energy efficiency in similar syntheses focus on several key areas:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption. wjbphs.com The application of microwave irradiation to the synthesis of imidazole derivatives has been shown to improve yields and reduce reaction times.

Atom Economy:

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as:

Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates a more sustainable process with less waste generation. jocpr.comrsc.org Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate by-products and thus have lower atom economies. rsc.orgnih.gov

Let's analyze the atom economy for a hypothetical synthesis of this compound from 2-bromo-1-(4-nitrophenyl)ethan-1-one and guanidine.

Hypothetical Reaction:

C₈H₆BrNO₃ + CH₅N₃ → C₉H₈N₄O₂ + HBr

Table 1: Reactant and Product Information for Atom Economy Calculation

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 2-bromo-1-(4-nitrophenyl)ethan-1-one | C₈H₆BrNO₃ | 244.04 | Reactant |

| Guanidine | CH₅N₃ | 59.07 | Reactant |

| This compound | C₉H₈N₄O₂ | 204.18 | Product |

| Hydrogen Bromide | HBr | 80.91 | By-product |

Based on this, the atom economy can be calculated:

Atom Economy (%) = (204.18 / (244.04 + 59.07)) x 100 ≈ 67.3%

For example, if guanidine hydrochloride and a base like sodium hydroxide (B78521) are used, the reaction would be:

C₈H₆BrNO₃ + CH₆ClN₃ + NaOH → C₉H₈N₄O₂ + NaBr + HCl + H₂O

Table 2: Atom Economy Calculation with Additional Reagents

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 2-bromo-1-(4-nitrophenyl)ethan-1-one | C₈H₆BrNO₃ | 244.04 | Reactant |

| Guanidine Hydrochloride | CH₆ClN₃ | 95.53 | Reactant |

| Sodium Hydroxide | NaOH | 40.00 | Reactant |

| This compound | C₉H₈N₄O₂ | 204.18 | Product |

In this scenario, the atom economy would be significantly lower:

Atom Economy (%) = (204.18 / (244.04 + 95.53 + 40.00)) x 100 ≈ 53.8%

Improving the atom economy for this synthesis would involve exploring alternative reaction pathways that minimize the formation of by-products. One-pot, multi-component reactions are often highlighted for their potential to increase atom economy by combining several synthetic steps without isolating intermediates. sciepub.com For instance, a three-component reaction between a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source can be highly atom-economical for synthesizing certain imidazole derivatives. sciepub.comrasayanjournal.co.in Exploring such pathways for this compound could lead to more sustainable synthetic protocols.

Advanced Spectroscopic and Diffraction Methodologies for Structural and Electronic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment Principles

NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. For 4-(4-nitrophenyl)-1H-imidazol-2-amine, a combination of one-dimensional and multi-dimensional NMR experiments is essential for unambiguous proton and carbon assignments.

Advanced NMR Solvent Effects and Tautomeric Studies via Chemical Shifts

The chemical shifts of labile protons, such as those on the imidazole (B134444) ring and the amino group of this compound, are highly sensitive to the solvent environment. researchgate.net A change in solvent can alter hydrogen bonding interactions and the position of tautomeric equilibria. mdpi.comresearchgate.net

For this compound, two principal tautomeric forms can be considered: the 2-amino-1H-imidazole form and the 2-imino-2,3-dihydro-1H-imidazole form. By recording ¹H NMR spectra in a variety of solvents with different polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄), one can observe shifts in the proton and carbon resonances. For instance, a significant downfield shift of the N-H proton signals in a hydrogen-bond accepting solvent like DMSO-d₆ would be expected. researchgate.net These solvent-induced shifts, when analyzed carefully, can provide strong evidence for the predominant tautomeric form in a given solvent and offer insights into the thermodynamics of the tautomeric equilibrium. mdpi.com The position of the nitro group can also influence the electronic properties and stability of different tautomers, which can be further investigated by observing solvent effects. nih.gov

Principles of Infrared (IR) and Raman Spectroscopy in Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govacs.org While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy involves the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. nih.govnsf.gov

Correlation of Vibrational Modes with Specific Molecular Motions

The IR and Raman spectra of this compound exhibit a series of characteristic bands that can be assigned to specific functional groups and vibrational motions within the molecule.

N-H Stretching: The N-H stretching vibrations of the imidazole ring and the amino group are expected to appear in the region of 3500-3000 cm⁻¹. sci.am These bands are often broad due to hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl and imidazole rings typically occur in the 3100-3000 cm⁻¹ region. researchgate.net

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are strong indicators of its presence, appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. rsc.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings are found in the 1650-1400 cm⁻¹ region. researchgate.netacs.org

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the imidazole and phenyl rings give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

The following table summarizes the expected vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

| Imidazole/Amine N-H | Stretching | 3500 - 3000 | Strong | Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium | Strong |

| Nitro NO₂ | Asymmetric Stretch | 1550 - 1500 | Strong | Strong |

| Nitro NO₂ | Symmetric Stretch | 1350 - 1300 | Strong | Strong |

| Imidazole/Phenyl C=N, C=C | Stretching | 1650 - 1400 | Strong | Strong |

| C-N | Stretching | 1350 - 1250 | Medium | Medium |

| Aromatic C-H | Out-of-plane bend | 900 - 675 | Strong | Medium |

Hydrogen Bonding Network Analysis via IR Band Shifts

The presence of both hydrogen bond donors (N-H groups) and acceptors (nitro group, imidazole nitrogens) in this compound suggests the potential for extensive intermolecular hydrogen bonding. chem-soc.si IR spectroscopy is a sensitive probe of these interactions. jchemrev.com The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands. jchemrev.com By comparing the IR spectra of the compound in different states (e.g., solid-state vs. dilute solution in a non-polar solvent), one can deduce the extent and strength of hydrogen bonding. For instance, in a dilute solution where intermolecular interactions are minimized, the N-H stretching bands would be sharper and appear at higher frequencies compared to the solid-state spectrum where a hydrogen-bonded network is likely present. chem-soc.sinih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the conjugated system formed by the nitrophenyl and imidazole rings.

The presence of the electron-withdrawing nitro group and the electron-donating amino group on the conjugated system is expected to give rise to intramolecular charge transfer (ICT) bands. nih.gov The position and intensity of these absorption bands are sensitive to the extent of conjugation and the polarity of the solvent. researchgate.net For example, an increase in solvent polarity often leads to a red-shift (bathochromic shift) of the ICT band. nih.gov

The UV-Vis spectrum of this compound would likely show strong absorption bands in the UV region, potentially extending into the visible range, characteristic of highly conjugated aromatic systems containing chromophores like the nitro group. researchgate.net Analysis of the absorption maxima (λ_max) in different solvents can provide further insights into the nature of the electronic transitions and the electronic structure of the molecule in its ground and excited states. nih.gov

Principles of Chromophore Analysis and Substituent Effects on Electronic Absorption

The electronic absorption spectrum of this compound is dominated by the presence of strong chromophoric systems and the electronic interplay between its substituent groups. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. In this molecule, the primary chromophores are the 4-nitrophenyl group and the imidazole ring.

The electronic properties and, consequently, the absorption spectrum are significantly influenced by the substituents attached to this core structure. The nitro group (-NO₂) on the phenyl ring is a powerful electron-withdrawing group, while the amino group (-NH₂) on the imidazole ring is an electron-donating group. This "push-pull" electronic configuration, where electron density is pushed by the donor and pulled by the acceptor through the conjugated π-system, often leads to a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax). nih.gov This effect arises because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, requiring less energy (and thus longer wavelength light) for electronic excitation. nih.govresearchgate.net

Theoretical studies on similar imidazole derivatives show that the nature and position of substituents can fine-tune the spectral characteristics. nih.gov For instance, the deprotonation of an imidazole NH group typically results in a bathochromic shift, whereas protonation can cause a hypsochromic shift (a shift to shorter wavelengths). nih.gov Solvent polarity can also impact the absorption spectrum; an increase in solvent polarity often causes a hypsochromic shift for similar compounds. nih.gov The study of substituent effects is often correlated with Hammett equations to quantify the electronic influence on the absorption frequencies. nih.gov

Table 1: Expected Electronic Absorption Characteristics This table is generated based on theoretical principles and data from analogous compounds.

| Parameter | Expected Observation | Rationale |

|---|---|---|

| λmax (nm) | In the UV-Vis region, likely >300 nm | Extended conjugation between phenyl and imidazole rings, enhanced by the push-pull effect of -NH₂ and -NO₂ groups. |

| Molar Absorptivity (ε) | High | Presence of strong π → π* transitions within the aromatic and heterocyclic systems. |

| Solvatochromism | Present | The molecule's polarity changes upon excitation, leading to shifts in λmax with varying solvent polarity. nih.gov |

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, the molecular formula is C₉H₈N₄O₂. chemsrc.com HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can achieve sub-ppm mass accuracy, which is crucial for confirming this composition. nih.govnih.gov The exact mass is calculated by summing the masses of the most abundant isotopes of each element.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈N₄O₂ |

| Nominal Mass | 204 amu |

| Monoisotopic (Exact) Mass | 204.06473 Da chemsrc.com |

| Calculated m/z for [M+H]⁺ | 205.07255 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of the compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure.

For this compound, fragmentation is expected to occur at several key points. The fragmentation of aromatic nitro compounds is well-characterized and typically involves the loss of nitro-related groups. researchgate.net Common neutral losses include NO (30 Da), NO₂ (46 Da), and often rearrangements leading to the loss of CO. The imidazole ring can also fragment. Based on studies of similar structures, the following fragmentation pathways are plausible:

Loss of NO₂: A primary fragmentation would be the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂).

Loss of NO and CO: Sequential losses of •NO and CO from the nitro group are common in nitroarenes.

Ring Fragmentation: The imidazole ring itself can undergo cleavage, potentially leading to the loss of HCN or related fragments.

Fragmentation of the Amine Group: Loss of ammonia (B1221849) (NH₃) from the protonated molecule [M+H]⁺ is a possible pathway, particularly in positive ion mode ESI-MS/MS. massbank.eu

Table 3: Plausible MS/MS Fragmentation Pathways for [M+H]⁺ This table presents hypothetical fragmentation data based on established chemical principles.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Identity |

|---|---|---|---|

| 205.07 | 188.07 | NH₃ (17 Da) | [M+H-NH₃]⁺ |

| 205.07 | 159.06 | NO₂ (46 Da) | [M+H-NO₂]⁺ |

| 205.07 | 175.06 | NO (30 Da) | [M+H-NO]⁺ |

| 175.06 | 147.07 | CO (28 Da) | [M+H-NO-CO]⁺ |

X-ray Diffraction (XRD) Methodologies for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single Crystal X-ray Diffraction (SCXRD) provides the most precise structural data, including bond lengths, bond angles, and torsional angles, defining the molecule's conformation. nih.gov For this compound, an SCXRD analysis would reveal the planarity of the imidazole and phenyl rings and the dihedral angle between them.

Furthermore, SCXRD elucidates the supramolecular architecture, showing how molecules pack in the crystal lattice. mdpi.com This packing is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. Given the presence of the N-H protons of the imidazole and amine groups (hydrogen bond donors) and the nitrogen atoms of the imidazole and nitro group (hydrogen bond acceptors), extensive hydrogen bonding networks are expected to be a dominant feature in the crystal packing. mdpi.comresearchgate.net The aromatic rings also allow for potential π-π stacking interactions, which would further stabilize the crystal structure. nih.gov

Powder X-ray Diffraction for Polymorphism and Crystal Structure Analysis

Powder X-ray Diffraction (PXRD) is used to analyze microcrystalline samples and is a primary tool for identifying the crystalline phase of a material. nih.gov Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific form.

PXRD is particularly crucial for studying polymorphism, which is the ability of a compound to exist in two or more different crystal structures. Different polymorphs of a pharmaceutical compound can have different physical properties, including solubility and stability. While a single crystal structure provides the arrangement within one crystal, PXRD can confirm the phase purity of a bulk sample and identify if multiple polymorphic forms are present. nih.gov The PXRD pattern is a plot of diffracted intensity versus the diffraction angle (2θ), with peak positions determined by the unit cell dimensions according to Bragg's Law. nih.gov

Theoretical and Computational Chemistry Investigations of 4 4 Nitrophenyl 1h Imidazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its derivatives) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is frequently used to investigate the ground-state properties of organic molecules. For a molecule like 4-(4-nitrophenyl)-1H-imidazol-2-amine, DFT calculations would typically be employed to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict properties such as the dipole moment and polarizability, which are crucial for understanding intermolecular interactions.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For similar nitroaromatic imidazole (B134444) derivatives, the HOMO is often localized on the imidazole and amine groups, while the LUMO is concentrated on the electron-withdrawing nitrophenyl moiety.

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of the molecule. These maps are invaluable for identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). In this compound, the nitro group would be expected to be a region of strong negative potential, while the amine protons would be areas of positive potential.

A hypothetical data table for DFT-calculated properties might look like this:

| Property | Calculated Value (Example) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 7.2 D |

Note: The values in this table are illustrative examples for a molecule of this type and are not based on actual published data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular mechanics and dynamics are used to explore the conformational landscape and the behavior of molecules over time.

Potential Energy Surface Scans for Tautomeric and Rotational Isomers

The structure of this compound is not static. It can exist in different forms:

Tautomers: The 2-aminoimidazole moiety can exist in different tautomeric forms, such as the imine form. Quantum chemical calculations can determine the relative energies of these tautomers to predict which one is the most stable. Studies on similar systems, like 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have explored such tautomeric equilibria. jocpr.com

Rotational Isomers (Conformers): Rotation around the single bond connecting the imidazole and phenyl rings can lead to different conformers. A potential energy surface scan, where the dihedral angle of this bond is systematically varied and the energy is calculated at each step, can identify the most stable rotational isomers and the energy barriers between them. Similar analyses have been performed for related molecules like 1-(4-nitrophenyl)-1H-1,3-benzimidazole derivatives. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a moving picture of the molecule and its interactions with its environment. In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over time. For this compound, MD simulations would be useful for:

Studying Conformational Dynamics: To observe how the molecule flexes and changes its shape over time in a solution.

Investigating Solvent Effects: To understand how solvent molecules (like water) arrange themselves around the solute and how they affect its conformation and dynamics. This is crucial for bridging the gap between gas-phase quantum calculations and real-world solution-phase chemistry.

Simulating Interactions with Biological Macromolecules: If this compound were to be studied as a potential drug, MD simulations would be essential to model its binding to a target protein, providing insights into the stability of the complex and the key interactions involved. Molecular dynamics simulations have been used to study the interactions of other 4-nitroimidazole (B12731) analogues with biological targets. researchgate.netnih.gov

Reactivity Indices and Fukui Function Analysis

Theoretical and computational chemistry provide powerful tools to predict the reactivity of a molecule. For this compound, these methods would elucidate how the molecule interacts with other chemical species.

Prediction of Electrophilic and Nucleophilic Attack Sites

Fukui function analysis, derived from Density Functional Theory (DFT), is a primary method for predicting the most likely sites for electrophilic and nucleophilic attack. By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one can identify the regions of a molecule most susceptible to attack.

Nucleophilic Attack: The sites with the highest value of the Fukui function f+ are most prone to nucleophilic attack. In a molecule like this compound, these would likely be electron-deficient areas, potentially certain carbon atoms in the aromatic rings or the imidazole ring.

Electrophilic Attack: Conversely, the sites with the highest value of the Fukui function f- are the most probable targets for electrophilic attack. These are typically electron-rich regions, such as the nitrogen atoms of the imidazole ring and the amino group.

The dual descriptor, Δf(r), further refines these predictions, with Δf(r) > 0 indicating a site for nucleophilic attack and Δf(r) < 0 indicating a site for electrophilic attack.

Bond Dissociation Energies and Reaction Energetics

Bond Dissociation Energy (BDE) is a critical parameter for understanding the stability of a molecule and the energetics of chemical reactions. Computational methods can calculate the energy required to break a specific bond homolytically. For this compound, BDE calculations would likely focus on:

The C-NO₂ bond, as its cleavage is often an initial step in the decomposition of nitroaromatic compounds.

The N-H bonds of the imidazole ring and the amino group.

The C-N bonds within the imidazole ring.

These calculations help in assessing the thermal stability of the compound and predicting potential reaction pathways.

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

The arrangement of molecules in a solid-state, such as a crystal, is governed by a complex interplay of non-covalent interactions. NCI analysis provides a visual and quantitative understanding of these forces.

Hydrogen Bonding Networks and Aromatic Stacking Interactions

Hydrogen Bonding: The presence of N-H groups in the imidazole ring and the amino group, along with the oxygen atoms of the nitro group, makes this compound a prime candidate for forming extensive hydrogen bonding networks. These interactions, where a hydrogen atom is shared between two electronegative atoms, are crucial in determining the crystal packing and influencing physical properties like melting point and solubility.

Aromatic Stacking: The planar nitrophenyl and imidazole rings can engage in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, contribute significantly to the stability of the crystal lattice.

Computational Design of Derivatives and Analogues of this compound

Computational chemistry is instrumental in the rational design of new molecules with desired properties. Starting from the core structure of this compound, derivatives and analogues could be computationally designed and evaluated. This process typically involves:

In Silico Modification: Introducing or modifying functional groups on the parent molecule. For instance, the position of the nitro group could be altered, or other substituents could be added to the phenyl or imidazole rings.

Property Prediction: Using computational methods to predict the properties of these new virtual compounds. This could include their electronic properties, reactivity, and potential biological activity through techniques like molecular docking.

Structure-Property Relationship: By systematically modifying the structure and calculating the resulting properties, a structure-property relationship can be established. This understanding guides the design of new compounds with enhanced characteristics.

For example, computational studies on related nitro-substituted imidazole-triazole and pyrazole-triazole derivatives have been used to explore their energetic properties, demonstrating the utility of these methods in designing novel materials. Similarly, research on other heterocyclic compounds like benzothiazole (B30560) derivatives has employed DFT to evaluate their electronic and thermodynamic features.

Virtual Screening and Lead Optimization Principles for Novel Scaffolds

Virtual screening (VS) has become a cornerstone in the process of identifying and refining new chemical entities. nih.govresearchgate.net It involves the computational screening of large libraries of compounds to identify those that are most likely to possess a desired set of properties. nih.gov For a novel scaffold such as this compound, VS can be instrumental in exploring the surrounding chemical space to discover derivatives with enhanced characteristics.

The process begins with the generation of a virtual library of compounds based on the this compound core. This can be achieved by applying a series of virtual reactions to the scaffold, creating a focused library of potential derivatives. researchgate.net The screening of these virtual compounds can be approached through two main strategies: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): In the absence of a known three-dimensional target structure, LBVS methods rely on the principle that molecules with similar structures are likely to have similar properties. nih.gov Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis are employed to build models from a set of known active compounds. mdpi.com These models then screen the virtual library for compounds that match the key chemical features required for the desired activity.

Structure-Based Virtual Screening (SBVS): When a 3D structure of a biological target (e.g., an enzyme or receptor) is available, SBVS, primarily through molecular docking, can be used. researchgate.net This method predicts the preferred orientation and binding affinity of a ligand when bound to the target's active site. mdpi.com For the this compound scaffold, derivatives would be docked into the target's binding pocket to prioritize those with the most favorable interactions.

Lead optimization is the subsequent step, where the "hit" compounds identified from virtual screening are refined to improve their properties. nih.gov This iterative process involves making small, targeted chemical modifications to the lead scaffold and assessing the impact on its profile. Computational tools are crucial in this phase for predicting how structural changes will affect properties like binding affinity, selectivity, and physicochemical characteristics. nih.gov For instance, modifying the substituents on the phenyl ring or the imidazole core of this compound could be guided by computational predictions to achieve a more desirable property profile.

The following table illustrates the principles of a virtual screening workflow that could be applied to the this compound scaffold.

| Step | Principle | Computational Method | Objective for this compound Scaffold |

| 1. Library Generation | Exploration of chemical space around a core structure. | Combinatorial library enumeration; Virtual reactions. researchgate.net | Create a diverse virtual library of derivatives by modifying the phenyl and imidazole rings. |

| 2. Filtering | Removal of compounds with undesirable properties. | Rule-of-five analysis; ADME prediction. nih.gov | Eliminate derivatives with poor predicted solubility, permeability, or potential toxicity. |

| 3. Screening | Identification of promising candidates from the library. | Molecular docking (SBVS); Pharmacophore modeling (LBVS). nih.govmdpi.com | Rank derivatives based on predicted binding affinity or similarity to a known active template. |

| 4. Hit Selection | Prioritization of the most promising compounds for synthesis. | Scoring function analysis; Visual inspection of binding modes. | Select a subset of high-ranking virtual hits for experimental validation. |

| 5. Lead Optimization | Iterative refinement of hit compounds to improve properties. | Free energy perturbation (FEP); Molecular dynamics simulations. mdpi.com | Guide chemical modifications to enhance target affinity and selectivity while maintaining favorable physicochemical properties. |

QSAR Methodologies for Structure-Property Relationship Prediction (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) is a subset of QSAR that specifically focuses on predicting the physicochemical properties of molecules based on their chemical structure. nih.govslideshare.net This methodology is critical for assessing the "drug-likeness" and potential for development of a compound like this compound, independent of its biological activity. mdpi.com QSPR models establish a mathematical correlation between calculated molecular descriptors and an experimentally determined property. sysrevpharm.org

The development of a QSPR model involves several key steps:

Data Set Selection: A series of compounds structurally related to this compound with known experimental data for a specific property (e.g., solubility, melting point, lipophilicity) is compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors is calculated. These descriptors numerically represent various aspects of the molecular structure. They can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, structural fragments. mdpi.com

3D Descriptors: Molecular shape, volume, surface area. nih.gov

Model Development: Statistical methods are used to build a model that correlates a subset of the calculated descriptors with the property of interest. Multiple Linear Regression (MLR) is a common linear method, while non-linear approaches include Artificial Neural Networks (ANN) and Support Vector Machines (SVM). sysrevpharm.orgnih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. cadaster.eu

The table below provides examples of physicochemical properties of imidazole and nitroaromatic derivatives that can be predicted using QSPR models, along with the types of descriptors that are often found to be important.

| Physicochemical Property | Relevant Molecular Descriptors | Importance in Chemical Research |

| LogP (Lipophilicity) | Hydrophobic fragments (e.g., AlogP), Polar Surface Area (PSA), Molecular Weight | Influences solubility, permeability across membranes, and interactions with hydrophobic pockets of proteins. |

| Aqueous Solubility (LogS) | Topological indices, Electrostatic descriptors, Hydrogen bond donors/acceptors | Crucial for formulation and bioavailability. A compound must have some aqueous solubility to be absorbed. |

| Melting Point (MP) | Molecular size and shape descriptors, Lattice energy related descriptors | Important for purification, formulation, and stability of the solid form. |

| Dipole Moment (µ) | Quantum chemical descriptors (e.g., from DFT calculations), Partial charges | Reflects the polarity of the molecule, which affects its solubility and intermolecular interactions. nih.gov |

| Molar Refractivity (MR) | Molar volume, Polarizability descriptors | Relates to the volume occupied by a molecule and its polarizability, influencing binding interactions. |

By developing robust QSPR models, researchers can screen virtual derivatives of this compound and prioritize those with a desirable balance of physicochemical properties for synthesis and further experimental investigation, thereby saving significant time and resources. mdpi.com

Reactivity and Derivatization Strategies of 4 4 Nitrophenyl 1h Imidazol 2 Amine

Electrophilic Aromatic Substitution Reactions on the Nitrophenyl Ring and Imidazole (B134444) Nucleus

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. In the context of 4-(4-nitrophenyl)-1H-imidazol-2-amine, both the nitrophenyl ring and the imidazole nucleus can potentially undergo EAS, although their reactivity is markedly different.

The nitrophenyl ring is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of the nitro (-NO₂) group. The nitro group is a meta-director, meaning that any successful electrophilic substitution will predominantly occur at the positions meta to the nitro group (i.e., C-3' and C-5'). However, forcing conditions, such as the use of strong acids and high temperatures, are typically required to overcome the deactivation. Common EAS reactions like nitration and halogenation on such deactivated rings are challenging and often result in low yields.

| Position on Nitrophenyl Ring | Relative Reactivity to Electrophiles | Directing Effect of -NO₂ Group |

| C-2', C-6' (ortho) | Highly Deactivated | - |

| C-3', C-5' (meta) | Deactivated | Meta-directing |

| C-4' (para) | Deactivated | - |

The imidazole nucleus , in contrast, is an electron-rich heterocycle. The 2-amino group acts as a strong activating group, further enhancing the electron density of the imidazole ring. Electrophilic substitution on the imidazole ring is expected to occur at the C-5 position, which is para to the activating amino group and not sterically hindered by the nitrophenyl substituent at C-4. However, the presence of the basic nitrogen atoms in the imidazole ring can lead to complexation with Lewis acid catalysts, which are often required for EAS reactions. Therefore, careful selection of reaction conditions is crucial. Sulfonation of 2-aminoimidazoles has been reported, suggesting that this position is susceptible to electrophilic attack.

Nucleophilic Substitution Reactions on the Imidazole Amine Group and Nitrophenyl Substituents

Nucleophilic substitution reactions offer a complementary approach to the derivatization of this compound, targeting both the exocyclic amine and the nitrophenyl ring.

The imidazole amine group can act as a nucleophile, participating in reactions with various electrophiles. As will be discussed in more detail in section 5.5, this reactivity allows for acylation, alkylation, and sulfonylation of the amino moiety.

The nitrophenyl ring is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group stabilizes the transient Meisenheimer complex formed during the attack of a nucleophile, facilitating the displacement of a suitable leaving group. While the parent compound does not have a leaving group on the nitrophenyl ring, this reactivity becomes highly relevant for derivatives where a halogen is present at the ortho or para position to the nitro group. For instance, a chloro or fluoro substituent at the C-2' or C-6' position would be readily displaced by nucleophiles such as amines, alkoxides, or thiolates. This strategy is widely used in medicinal chemistry to introduce diverse functionalities onto aromatic rings.

| Potential Leaving Group Position | Activation by -NO₂ Group | Feasibility of SNAr |

| C-2', C-6' (ortho) | Strong Activation | High |

| C-3', C-5' (meta) | Weak Activation | Low |

Cycloaddition Reactions Involving the Imidazole Ring

The imidazole ring, being an electron-rich diene system, can potentially participate in cycloaddition reactions, most notably the Diels-Alder reaction. In a [4+2] cycloaddition, the imidazole would act as the diene component, reacting with an electron-deficient dienophile. The 2-amino group would further enhance the electron-donating character of the imidazole ring, making it a more reactive diene.

However, the aromaticity of the imidazole ring presents a significant energy barrier to overcome, as the cycloaddition reaction would disrupt this stable electronic configuration. Consequently, such reactions are not common for simple imidazoles under standard conditions. More reactive imidazole derivatives or specialized reaction conditions, such as high pressure or the use of highly reactive dienophiles, might be necessary to promote cycloaddition. Aza-Diels-Alder reactions, where a nitrogen atom is part of the dienophile, could also be a potential, albeit challenging, route for the construction of more complex fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. To utilize these reactions, a halogen substituent is typically required on either the imidazole or the nitrophenyl ring of the this compound scaffold.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling an organoboron reagent with a halide. A halogenated derivative of this compound (e.g., at the C-5 position of the imidazole or on the nitrophenyl ring) could be coupled with a variety of aryl or vinyl boronic acids or esters. This would allow for the introduction of diverse aromatic or olefinic substituents, significantly expanding the structural diversity of the scaffold.

Heck Reaction: The Heck reaction couples a halide with an alkene to form a new C-C bond. A halogenated this compound could be reacted with various alkenes to introduce vinyl groups. This reaction is particularly useful for the synthesis of stilbene and cinnamate analogs.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with a halide, leading to the formation of a C-C triple bond. This methodology would allow for the introduction of alkynyl moieties onto the this compound framework, which can serve as versatile handles for further transformations such as click chemistry.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds. A halogenated derivative of the title compound could be coupled with a wide range of primary or secondary amines, anilines, or even amides. This would provide access to a library of N-arylated or N-alkylated derivatives.

The following table summarizes the potential applications of these cross-coupling reactions on a hypothetical 5-bromo-4-(4-nitrophenyl)-1H-imidazol-2-amine:

| Coupling Reaction | Coupling Partner | Bond Formed | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | C-C | 5-Phenyl-4-(4-nitrophenyl)-1H-imidazol-2-amine |

| Heck | Styrene | C-C | 5-(2-Phenylethenyl)-4-(4-nitrophenyl)-1H-imidazol-2-amine |

| Sonogashira | Phenylacetylene | C-C | 5-(2-Phenylethynyl)-4-(4-nitrophenyl)-1H-imidazol-2-amine |

| Buchwald-Hartwig | Aniline | C-N | N-Phenyl-5-bromo-4-(4-nitrophenyl)-1H-imidazol-2-amine |

Functionalization of the Amine Moiety

The primary amino group at the C-2 position of the imidazole ring is a key site for derivatization due to its nucleophilic character.

Acylation: The 2-amino group can be readily acylated using acyl chlorides, acid anhydrides, or activated esters in the presence of a base. This reaction leads to the formation of the corresponding amides. The choice of the acylating agent allows for the introduction of a wide variety of functional groups, which can modulate the electronic and steric properties of the molecule.

Alkylation: Alkylation of the 2-amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination offers a more controlled approach to the synthesis of secondary amines.

Sulfonylation: The 2-amino group can react with sulfonyl chlorides in the presence of a base to form sulfonamides. This functionalization is often used in drug design to introduce a hydrogen bond donor-acceptor moiety and to modulate the physicochemical properties of the parent molecule.

The following table provides an overview of these functionalization strategies:

| Reaction | Reagent | Functional Group Introduced | Product Type |

| Acylation | Acetyl chloride | Acetyl | Amide |

| Alkylation | Methyl iodide | Methyl | Secondary Amine |

| Sulfonylation | Benzenesulfonyl chloride | Benzenesulfonyl | Sulfonamide |

Formation of Imines and Schiff Bases

The chemical reactivity of this compound is characterized by the nucleophilic nature of its exocyclic primary amino group. This functionality allows for a variety of derivatization strategies, with the formation of imines and Schiff bases being a prominent example. These reactions typically involve the condensation of the primary amine with an aldehyde or a ketone under appropriate catalytic conditions. The resulting imine products, also known as Schiff bases, contain a carbon-nitrogen double bond (C=N) and are valuable intermediates in organic synthesis.

The general mechanism for imine formation is a reversible, acid-catalyzed process that begins with the nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde or ketone. openstax.org This is followed by a proton transfer to form a neutral carbinolamine intermediate. Subsequent protonation of the hydroxyl group by an acid catalyst transforms it into a good leaving group (water), which is then eliminated to yield a resonance-stabilized iminium ion. The final step involves the deprotonation of the nitrogen atom to afford the stable imine product. openstax.orglibretexts.orgmasterorganicchemistry.com

The reaction rate is highly dependent on the pH of the medium. libretexts.org Optimal rates are typically observed in weakly acidic conditions (around pH 4-5). openstax.org At very low pH, the amine nucleophile becomes protonated, reducing its nucleophilicity and slowing down the initial addition step. Conversely, at high pH, there is an insufficient concentration of acid to effectively protonate the hydroxyl group of the carbinolamine intermediate, hindering the elimination of water. openstax.orglibretexts.org

While specific studies detailing the synthesis of a wide range of imines from this compound are not extensively documented in the provided search results, the reactivity of the 2-aminoimidazole core is well-established. For instance, related compounds like 2-aminobenzimidazole are known to react with aldehydes and ketones to form Schiff bases. A notable example is the synthesis of N-(1-(4-nitrophenyl)ethylidene)-1H-benzo[d]imidazol-2-amine, formed from the reaction of 2-aminobenzimidazole and 4-nitroacetophenone. This suggests that this compound would readily undergo similar condensation reactions with a variety of carbonyl compounds. The electron-withdrawing nature of the 4-nitrophenyl group might influence the reactivity of the amino group, but the fundamental reaction pathway is expected to remain the same.

The synthesis of these Schiff bases can be achieved through both conventional heating and microwave-assisted methods, with the latter often offering advantages in terms of reaction time and yield. tandfonline.compensoft.net The resulting imine derivatives of this compound are of interest due to their potential applications in coordination chemistry, where they can act as ligands for the formation of metal complexes, and in medicinal chemistry, owing to the diverse biological activities associated with the 2-aminoimidazole scaffold. tandfonline.comnih.govnih.gov

Table 1: Examples of Schiff Base Formation with Related 2-Amino-heterocycles

| Amine Reactant | Carbonyl Reactant | Schiff Base Product | Reference |

| 2-Aminobenzimidazole | 4-Nitroacetophenone | N-(1-(4-nitrophenyl)ethylidene)-1H-benzo[d]imidazol-2-amine | |

| 4-Nitroaniline | Salicylaldehyde | 2-((4-Nitrophenyl)iminomethyl)phenol | tandfonline.com |

| o-Phenylenediamine | 4-Nitrobenzaldehyde (B150856) | N-(4-Nitrobenzylidene)benzene-1,2-diamine | nih.gov |

Exploration of Tautomeric Equilibria and Protonation States in Different Environments

The structural and electronic properties of this compound are further complicated by the phenomenon of tautomerism. Tautomers are constitutional isomers that readily interconvert, and in the case of this compound, this primarily involves the migration of a proton between the nitrogen atoms of the imidazole ring and the exocyclic amino group. Understanding the predominant tautomeric form and its protonation state in different environments is crucial as it can significantly influence the molecule's reactivity, and spectroscopic properties.

The identification and characterization of the tautomeric forms of substituted imidazoles can be approached through a combination of experimental and theoretical methods.

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁵N NMR spectroscopy are powerful tools for identifying tautomers in solution. The chemical shifts of the carbon and nitrogen atoms within the imidazole ring are sensitive to the position of the mobile proton. researchgate.net For instance, the difference in the chemical shifts (Δδ) between C4 and C5 of the imidazole ring can provide insights into the protonation state of the adjacent nitrogen atoms. researchgate.net Low-temperature NMR studies can also be employed to slow down the rate of interconversion between tautomers, potentially allowing for the observation of distinct signals for each form. nih.gov

Infrared (IR) and UV-Vis Spectroscopy: Vibrational frequencies in IR spectroscopy and electronic transitions in UV-Vis spectroscopy are influenced by the tautomeric structure. By comparing experimental spectra with theoretically calculated spectra for each possible tautomer, it is often possible to identify the most likely structure in a given environment.

Theoretical Approaches:

Density Functional Theory (DFT) Calculations: DFT methods are widely used to predict the relative stabilities of different tautomers in the gas phase and in solution. researchgate.netacs.org By calculating the Gibbs free energy of each tautomer, the most energetically favorable form can be identified. These calculations can also predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for validation. researchgate.netacs.org Computational studies on related heterocyclic systems, such as 3-amino-5-nitro-1,2,4-triazole, have shown that the relative stability of tautomers can be accurately predicted using these methods. acs.org

For this compound, the primary tautomeric equilibrium to consider is between the amino and imino forms, as well as the positional isomers of the proton on the imidazole ring nitrogens.

The position of the tautomeric equilibrium is not static and can be significantly influenced by the surrounding environment, particularly the solvent and the pH.

Influence of Solvent:

The polarity of the solvent plays a crucial role in stabilizing different tautomers. nih.gov Polar solvents tend to favor the stabilization of more polar tautomers through dipole-dipole interactions and hydrogen bonding. sid.ir For instance, in a study of azomethine-functionalized derivatives, the solvent's ability to form hydrogen bonds was found to dramatically influence the tautomerization process. nih.gov Computational studies using continuum solvation models, such as the Polarizable Continuum Model (PCM), can be employed to investigate the effect of different solvents on the relative energies of the tautomers. sid.ir For this compound, it is expected that polar protic solvents would favor tautomers that can act as both hydrogen bond donors and acceptors, potentially stabilizing the amino form through interactions with the exocyclic NH₂ group and the ring NH.

Influence of pH:

The pH of the solution determines the protonation state of the molecule, which in turn can influence the tautomeric equilibrium. nih.gov The imidazole ring contains two nitrogen atoms that can be protonated. The pKa values of these nitrogens will determine the predominant protonation site at a given pH. The protonation of one of the ring nitrogens can shift the tautomeric equilibrium by altering the relative stabilities of the different forms. For example, protonation of the imidazole ring would likely favor the amino tautomer, as the positive charge can be delocalized over the ring and the exocyclic amino group. Theoretical calculations of proton affinities and gas-phase basicity can help identify the most likely sites of protonation. jksus.org The interplay between protonation and tautomerism is a key feature of imidazole-containing compounds and has a profound impact on their chemical behavior. nih.gov

Table 2: Factors Influencing Tautomeric Equilibria

| Factor | Influence | Mechanistic Insight |

| Solvent Polarity | Can shift the equilibrium towards the more polar tautomer. | Differential solvation and stabilization of tautomers based on their dipole moments and hydrogen bonding capabilities. sid.irnih.gov |

| Hydrogen Bonding | Solvents capable of hydrogen bonding can stabilize specific tautomers. | Formation of intermolecular hydrogen bonds with the solute can lower the energy of a particular tautomeric form. researchgate.net |

| pH | Determines the protonation state of the molecule, which affects tautomer stability. | Protonation at different sites can alter the electronic distribution and relative energies of the tautomers. nih.gov |

| Substituents | Electron-donating or electron-withdrawing groups can influence the relative stability of tautomers. | Substituents can modulate the basicity of the nitrogen atoms and the acidity of the N-H protons, thereby shifting the equilibrium. nih.govmdpi.com |

Future Research Directions and Unexplored Avenues

Emerging Synthetic Paradigms for Nitrophenyl Imidazoles

The synthesis of 2-aminoimidazoles, including the nitrophenyl variant, is undergoing a significant evolution aimed at improving efficiency, sustainability, and access to diverse derivatives. mdpi.comresearchgate.net Classical methods often rely on the condensation of α-haloketones with guanidine (B92328) derivatives in volatile organic solvents, which can be hazardous and require long reaction times of 10-12 hours. mdpi.comnih.gov

Green Chemistry Approaches: A prominent emerging paradigm is the use of Deep Eutectic Solvents (DESs), such as those formed from choline (B1196258) chloride with glycerol (B35011) or urea. mdpi.comresearchgate.netnih.gov These "green" and non-conventional media facilitate a high-yield, one-pot, two-step synthesis under air. mdpi.comresearchgate.net This method significantly reduces reaction times to 4-6 hours and allows for simpler work-up procedures and the potential for solvent recycling. mdpi.comnih.gov

Flow Chemistry: Continuous flow microreactor systems represent another frontier. acs.orgnih.govresearchgate.net These systems offer rapid and efficient synthesis of substituted imidazoles, sometimes achieving high yields within minutes under superheated conditions. acs.org Flow chemistry provides precise control over reaction parameters, enhancing reproducibility and scalability while often reducing the use of hazardous solvents like DMSO. nih.govresearchgate.net

Novel Catalytic Methods: Palladium-catalyzed reactions are being explored for the construction of the 2-aminoimidazole core. nih.govacs.org One such method involves the carboamination of N-propargyl guanidines with aryl triflates, which uniquely forms both a carbon-nitrogen and a carbon-carbon bond during the cyclization step. nih.govacs.org This approach facilitates the rapid assembly of diversely substituted 2-aminoimidazoles from a common intermediate. nih.gov

| Synthetic Method | Key Advantages | Typical Reaction Time |

| Classical Condensation | Established methodology | 10-12 hours |

| Deep Eutectic Solvents (DES) | "Green" solvent, reduced time, high yield, recyclable | 4-6 hours mdpi.com |

| Continuous Flow Chemistry | Rapid synthesis, high efficiency, scalability, precise control | Minutes acs.org |

| Pd-Catalyzed Carboamination | Forms C-N and C-C bonds, rapid access to derivatives | Not specified |

Advanced Computational Modeling for Complex Reactivity and Properties

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like 4-(4-nitrophenyl)-1H-imidazol-2-amine, guiding experimental work. wustl.edu Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are at the forefront of this effort. researchgate.netnih.gov

Predicting Reactivity and Electronic Structure: DFT calculations can elucidate the electronic structure and reactivity of nitrophenyl imidazoles. researchgate.netrsc.org For instance, studies on similar substituted imidazoles have used DFT to correlate electronic properties with experimental outcomes, such as corrosion inhibition, where a methoxy-substituted imidazole (B134444) outperformed a nitro-substituted one. researchgate.net Such models can predict how the electron-withdrawing nitro group on the phenyl ring influences the electron density and reactivity of the imidazole core in this compound.

Simulating Molecular Interactions: MD simulations can model the dynamic behavior of these molecules and their interactions with other systems, such as surfaces or in solution. researchgate.netnih.govaip.org In studies of related benzimidazoles, MD simulations have revealed the importance of specific functional groups, like imidazolinyl and phenyl groups, in binding mechanisms. nih.gov For this compound, MD could be used to simulate its adsorption onto material surfaces or its self-assembly behavior, which is crucial for developing applications in sensors or catalysis. researchgate.net These computational approaches offer a high-throughput, cost-effective way to screen potential applications and understand complex chemical phenomena before undertaking extensive lab work. wustl.edu

Integration into Novel Multifunctional Chemical Systems

The distinct electronic and structural characteristics of this compound make it a promising building block for creating advanced multifunctional materials.

Polymer Systems: Imidazole-containing polymers have been investigated for their catalytic and thermosensitive properties. acs.orgacs.org Copolymers incorporating vinylimidazole units can act as catalysts in hydrolysis reactions, such as that of p-nitrophenyl acetate. acs.orgresearchgate.netumich.edu By integrating this compound into a polymer backbone, it may be possible to create novel materials where the nitro group introduces specific optical or electronic functionalities alongside the catalytic or responsive nature of the polymer. For example, thermosensitive polymers that undergo a phase transition at specific temperatures could be functionalized with this compound to create smart catalysts or sensors. acs.org

Metal-Organic Frameworks (MOFs) and Coordination Chemistry: The imidazole moiety is a well-established ligand in coordination chemistry and for constructing MOFs. researchgate.netresearchgate.net The nitrogen atoms of the imidazole ring can coordinate with metal centers, while the nitrophenyl group can act as a functional component within the framework's pores. This could lead to MOFs with tailored properties for gas sorption, separation, or heterogeneous catalysis. The nitro group could also serve as a reactive site for post-synthetic modification, further diversifying the functionality of the material.

Supramolecular Assemblies: The potential for hydrogen bonding via the amino group and the imidazole N-H, combined with π-π stacking interactions from the aromatic rings, makes this compound an excellent candidate for designing complex supramolecular structures. These self-assembled systems could find use in molecular recognition, sensing, or as templates for creating nanostructured materials.

Exploration of New Methodologies for Derivatization

To fully unlock the potential of this compound, new methods for its chemical modification are essential. Derivatization allows for the fine-tuning of its properties for specific applications.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. researchgate.netorganic-chemistry.org While challenging for some unprotected nitrogen-rich heterocycles, efficient protocols are being developed for haloimidazoles using palladium catalysts. researchgate.netnih.govdocksci.com A potential strategy would involve halogenating the imidazole core of this compound, followed by Suzuki-Miyaura coupling to introduce a wide array of aryl or heteroaryl substituents. researchgate.netdocksci.com This would create a library of derivatives with modulated electronic and steric properties.

N-Functionalization: The imidazole ring offers multiple nitrogen atoms for functionalization. Selective alkylation or arylation at these positions can significantly alter the compound's solubility, steric hindrance, and coordination properties. researchgate.net For example, one-step continuous flow synthesis has been reported for producing N-alkyl imidazoles. researchgate.net

Modification of the Nitro Group: The nitro group itself is a versatile functional handle. It can be reduced to an amine, which can then undergo a vast range of subsequent reactions (e.g., acylation, diazotization, Schiff base formation). This opens a pathway to attach other functional units, creating complex, multi-component molecular systems.

| Derivatization Strategy | Potential Outcome | Relevant Methodologies |

| C-H Arylation | Introduction of new aryl groups on the imidazole core | Palladium-catalyzed cross-coupling researchgate.netdocksci.com |

| N-Alkylation/Arylation | Modified solubility, steric, and electronic properties | Continuous flow synthesis researchgate.net |

| Nitro Group Reduction | Creation of a reactive amine handle for further functionalization | Standard reduction methods |

Uncharted Applications in Emerging Fields of Chemistry (non-biological, non-clinical focus)

The unique combination of a 2-aminoimidazole core and a nitrophenyl substituent suggests several non-biological applications where this compound could excel.